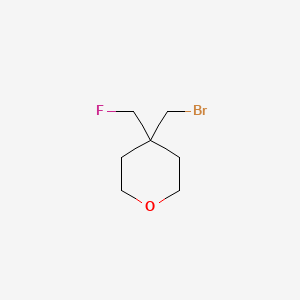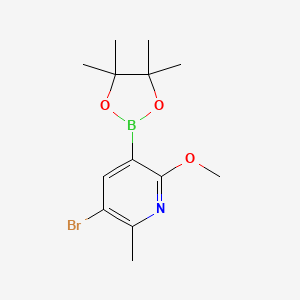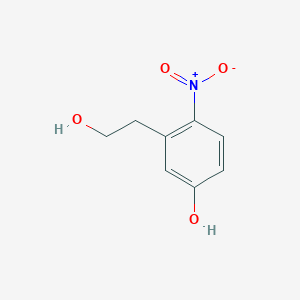
3-(2-Hydroxyethyl)-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Hydroxyethyl)-4-nitrophenol is an organic compound characterized by the presence of a hydroxyethyl group and a nitro group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-4-nitrophenol typically involves the nitration of phenol followed by the introduction of the hydroxyethyl group. One common method is the nitration of phenol using nitric acid to produce 4-nitrophenol, which is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and other advanced technologies may be employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Hydroxyethyl)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or sulfonic acids under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxoethyl)-4-nitrophenol or 3-(2-carboxyethyl)-4-nitrophenol.
Reduction: Formation of 3-(2-hydroxyethyl)-4-aminophenol.
Substitution: Various substituted phenols depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-(2-Hydroxyethyl)-4-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Hydroxyethyl)-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethyl-4-nitrophenol
- 3-Hydroxypropyl-4-nitrophenol
- 2-Hydroxyisobutyl-4-nitrophenol
Comparison
3-(2-Hydroxyethyl)-4-nitrophenol is unique due to the specific positioning of the hydroxyethyl and nitro groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it suitable for specific applications.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
3-(2-hydroxyethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c10-4-3-6-5-7(11)1-2-8(6)9(12)13/h1-2,5,10-11H,3-4H2 |
Clave InChI |
FOVSSCXIQDGJSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)CCO)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


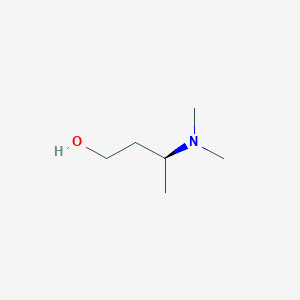
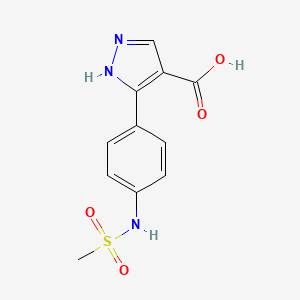
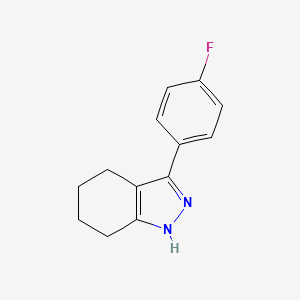
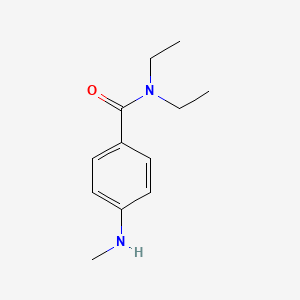

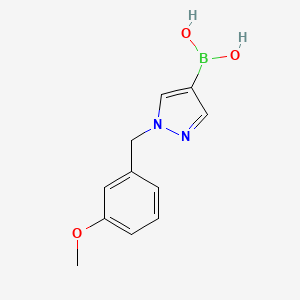
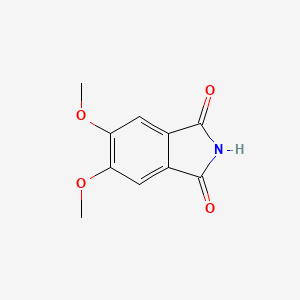
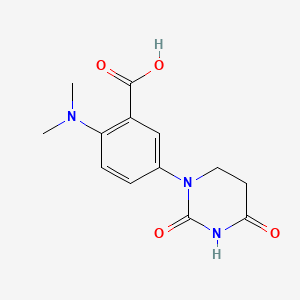
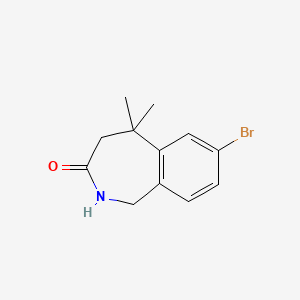
![1-{7,7,9,9-Tetramethylspiro[4.5]decan-1-yl}methanamine hydrochloride](/img/structure/B15301180.png)

![1-(2-Fluoroethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B15301202.png)
